1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carbaldehyde, is synthesized through chlorination of thiophene-2-carbaldehyde.
Click Chemistry Reaction: The chlorothiophene intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide derivative to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophenes with reduced functional groups.
Substitution: Formation of azide derivatives or other substituted thiophenes.
Scientific Research Applications
1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), inhibiting their activity and thereby exerting anti-inflammatory effects.
Pathways Involved: The inhibition of COX and LOX pathways leads to a reduction in the production of pro-inflammatory mediators, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(5-Chlorothiophen-2-yl)methanamine: Shares the chlorothiophene moiety but lacks the triazole ring.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Contains a thiazole ring instead of a triazole ring.
Uniqueness: 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both the chlorothiophene and triazole moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7ClN4S |
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Molecular Weight |
214.68 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2 |
InChI Key |
RKQGHIJAAMCDAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=C(N=N2)N |
Origin of Product |
United States |
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